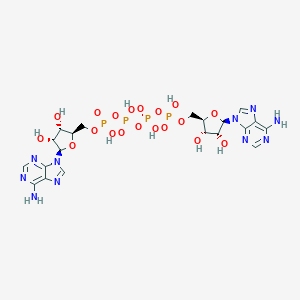

Diadenosine tetraphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diadenosine tetraphosphate (Ap4A) is a naturally occurring molecule composed of two adenosine units linked by a phosphate bridge. It is a member of a class of molecules known as dinucleoside polyphosphates (Np4Ns), which are involved in a variety of biological processes. Ap4A was first identified in the 1960s and has since been studied extensively for its potential therapeutic applications.

Applications De Recherche Scientifique

Diadenosine Tetraphosphate in Tear Secretion and Dry Eye Conditions

Melatonin Interaction : Diadenosine tetraphosphate (Ap4A) applied topically increases tear secretion in rabbits, an effect significantly potentiated by melatonin. This suggests a potential treatment avenue for dry eye conditions (Hoyle, Peral, & Pintor, 2006).

Lactoferrin Levels : The application of Ap4A also leads to a significant increase in lactoferrin levels in rabbit tears, which is blocked by P2 receptor antagonists. This highlights the role of Ap4A in modulating tear composition through P2 receptor activation (Loma, Guzman-Aranguez, & Pérez de Lara, 2016).

Diadenosine Tetraphosphate in Cardiovascular Function

Presence in Myocardial Tissue : Diadenosine tetraphosphate, along with diadenosine pentaphosphate and hexaphosphate, are found in human myocardial tissue. They act as extracellular mediators and vasoconstrictors, influencing myocardial blood flow by affecting purinoceptors in vascular smooth muscle (Luo et al., 2004).

Diadenosine Tetraphosphate in Neurotransmission

Synaptic Function : Diadenosine polyphosphates like Ap4A are stored in synaptic vesicles and released upon nerve terminal depolarization, stimulating presynaptic dinucleotide receptors. They play a role in activating calcium channels and triggering neurotransmitter release, affecting brain functions across various species (Miras-Portugal, Pintor, & Gualix, 2003).

Diadenosine Tetraphosphate in Ocular Health

Tear Secretion and Potential Therapeutics : Diadenosine polyphosphates, including Ap4A, are present in human tears and contribute to tear secretion. This property, along with their resistance to enzymatic degradation, marks them as potential therapeutic agents for ocular conditions, although further research is needed, especially regarding their effects on the retina (Crooke, Guzman-Aranguez, & Carracedo, 2017).

Propriétés

Numéro CAS |

5542-28-9 |

|---|---|

Nom du produit |

Diadenosine tetraphosphate |

Formule moléculaire |

C20H28N10O19P4 |

Poids moléculaire |

836.4 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

Clé InChI |

YOAHKNVSNCMZGQ-XPWFQUROSA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Autres numéros CAS |

5542-28-9 |

Description physique |

Solid |

Synonymes |

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate; Diadenosine tetraphosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

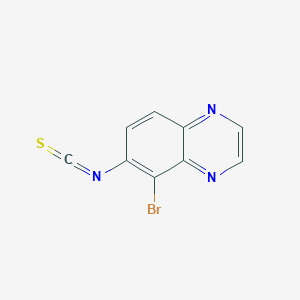

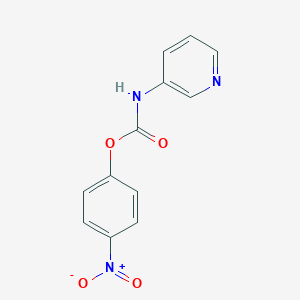

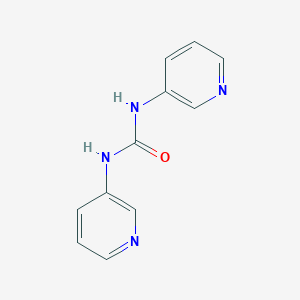

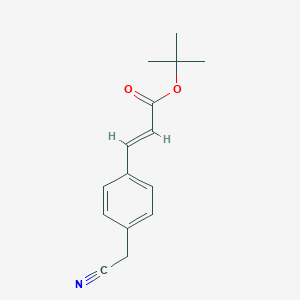

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)

![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)